2-({1-[2-(2-Fluorophenoxy)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
Description
The compound 2-({1-[2-(2-Fluorophenoxy)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one is a pyridazinone derivative featuring a 6-phenyl core and a 2-substituted piperidinylmethyl group. The piperidine ring is functionalized with a 2-(2-fluorophenoxy)acetyl moiety, introducing both electron-withdrawing (fluorine) and steric bulk to the structure. Pyridazinones are known for their pharmacological relevance, particularly in targeting enzymes and receptors in neurological and cardiovascular diseases. The fluorine atom at the ortho position of the phenoxy group likely enhances metabolic stability and influences electronic interactions with biological targets .
Properties
IUPAC Name |
2-[[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3/c25-20-8-4-5-9-22(20)31-17-24(30)27-14-12-18(13-15-27)16-28-23(29)11-10-21(26-28)19-6-2-1-3-7-19/h1-11,18H,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBZKVJGGVWGNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({1-[2-(2-Fluorophenoxy)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological models, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound's structure includes several functional groups that contribute to its biological activity:
- Fluorophenoxy Group : Enhances lipophilicity and may influence receptor binding.
- Piperidinyl Moiety : Often associated with neuroactive properties.
- Dihydropyridazinone Ring : Implicated in various pharmacological activities.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H26FN3O3 |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 2310159-28-3 |
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific receptors and enzymes. The piperidine structure suggests potential activity at neurotransmitter receptors, while the fluorophenoxy group may enhance binding affinity.
Potential Targets
- GABA Receptors : May modulate inhibitory neurotransmission.
- Dopaminergic Pathways : Potential implications in neuropsychiatric conditions.
- Enzymatic Inhibition : Possible inhibition of enzymes involved in metabolic pathways.
Biological Activity Studies
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.
Anticonvulsant Activity
A study on similar fluorophenoxy compounds demonstrated significant anticonvulsant activity through interaction with benzodiazepine receptors and other mechanisms . The potential for 2-{...} to exhibit similar effects warrants further investigation.
Antiproliferative Effects
Research on structurally related compounds has shown promising antiproliferative effects against various cancer cell lines. For instance, derivatives with similar piperidine structures displayed IC50 values ranging from 7.9 to 92 µM against human breast and ovarian cancer cells . This suggests that 2-{...} may also possess anticancer properties.
Comparative Analysis
When comparing 2-{...} with other compounds possessing similar structural features, it stands out due to its unique combination of moieties that may confer distinct pharmacological properties.
Table 2: Comparison with Similar Compounds
| Compound | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|
| 2-(2-Fluorophenoxy)acetic acid | Not specified | Unknown |
| 1-(2-Fluorophenyl)piperazine | 10 µM | Receptor modulation |
| 2-{...} | TBD | Neuroactive potential |
Case Studies and Research Findings
Recent studies have highlighted the importance of the benzoylpiperidine fragment in drug design, showcasing its ability to enhance binding affinity and selectivity towards specific targets . This fragment's presence in 2-{...} could similarly enhance its therapeutic potential.
Scientific Research Applications
Anticonvulsant Activity
Research has shown that derivatives of compounds containing the 2-fluorophenoxy group exhibit significant anticonvulsant properties. For instance, a study synthesized a series of 2-substituted oxadiazoles and triazoles that demonstrated considerable anticonvulsant activity in pentylenetetrazol (PTZ) and maximal electroshock (MES) seizure models. The mechanism of action is believed to involve modulation of benzodiazepine receptors, which may also be relevant for the compound .
Antitumor Activity
Recent investigations have highlighted the antitumor potential of thiazole-pyridine hybrids that incorporate similar structural motifs to those found in 2-({1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one. These compounds have been screened against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), revealing promising results with IC50 values indicating effective growth inhibition .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. The presence of electron-withdrawing groups such as fluorine on the phenyl ring has been associated with increased potency in both anticonvulsant and anticancer activities. This suggests that careful structural modifications can lead to improved therapeutic agents .
Case Study 1: Anticonvulsant Evaluation
A study focused on synthesizing thiazole-integrated pyrrolidinones and their anticonvulsant activities demonstrated that specific substitutions on the pyridine ring significantly influenced efficacy. The compound derived from similar scaffolding to this compound exhibited a median effective dose (ED50) that was notably lower than standard anticonvulsants, indicating a potential for development as a new therapeutic agent .
Case Study 2: Antitumor Screening
In another investigation, thiazole-pyridine hybrids were tested against multiple cancer cell lines. One derivative exhibited an IC50 value lower than that of established chemotherapeutics like 5-fluorouracil. This finding underscores the potential for compounds similar to this compound in oncological applications .
Chemical Reactions Analysis
Piperidine Functionalization
The piperidine moiety is introduced through alkylation and acylation:
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Step 3 : 4-(Chloromethyl)piperidine undergoes alkylation with the pyridazinone core under basic conditions (K₂CO₃, DMF) to attach the piperidine-methyl group .
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Step 4 : The piperidine nitrogen is acylated with 2-(2-fluorophenoxy)acetyl chloride. This reaction proceeds via:
Pyridazinone Ring
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Hydrolysis : The lactam group undergoes alkaline hydrolysis to form a dicarboxylic acid derivative (e.g., with NaOH/H₂O) .
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Electrophilic Substitution : The electron-deficient pyridazinone ring resists electrophilic aromatic substitution but undergoes NAS at position 5 under harsh conditions .
Piperidine-Acetyl Side Chain
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Amide Hydrolysis : The acetyl group is susceptible to hydrolysis under acidic (HCl/EtOH) or enzymatic conditions, yielding the free amine .
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Ether Cleavage : The fluorophenoxy ether can be cleaved via HI/red P to regenerate the phenol .
Fluorophenoxy Group
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Nucleophilic Displacement : The fluorine atom at the ortho position activates the aromatic ring for nucleophilic substitution (e.g., with amines or alkoxides) .
Derivatization Pathways
Catalytic and Kinetic Data
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Hydrolysis Kinetics : The acetylpiperidine side chain hydrolyzes at pH 7.4 (t₁/₂ = 12.3 h) .
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Enzymatic Inhibition : The compound inhibits PDE4 with IC₅₀ = 1.9 nM, attributed to π-π stacking between the fluorophenoxy group and hydrophobic enzyme pockets .
Synthetic Challenges
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Regioselectivity : Competing reactivity during pyridazinone substitution requires careful control of temperature and solvent (e.g., DMF vs. THF) .
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Steric Hindrance : Bulky substituents on the piperidine nitrogen reduce coupling efficiency, necessitating microwave-assisted synthesis for improved yields .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one ()
- Key Difference: Replacement of 2-fluorophenoxy with 3,4-dimethoxyphenyl.
- Impact: Methoxy groups are electron-donating, increasing electron density on the phenyl ring. Higher molecular weight (487.54 vs. 456.47 g/mol) and increased steric bulk due to two methoxy groups may affect pharmacokinetic properties like solubility and membrane permeability .
BJ08578: 2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one ()
- Key Difference : Substitution with a 2,3-dihydrobenzodioxine-2-carbonyl group.
- Impact: The fused benzodioxine ring introduces rigidity and planar geometry, which may enhance binding to flat hydrophobic pockets in target proteins.
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone ()
- Key Difference : Incorporation of a 4-(4-fluorophenyl)piperazine group and morpholine moiety.
- The para-fluorophenyl group may exhibit distinct electronic effects compared to the ortho-fluorophenoxy group in the target compound, influencing receptor selectivity .
Physicochemical and Structural Data
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution: The ortho-fluorine in the target compound likely enhances metabolic stability and modulates electron density at the phenoxy oxygen, affecting interactions with enzymes like kinases or GPCRs.
- Piperidine vs.
- Benzodioxine vs. Fluorophenoxy: The rigid benzodioxine in BJ08578 may restrict conformational flexibility, favoring entropically driven binding, whereas the fluorophenoxy group allows for tunable steric and electronic effects .
Q & A
Q. What in silico approaches assess pharmacokinetic properties like bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
